molecular formula C15H10Cl2N4O3 B12218029 3-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid

3-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid

Cat. No.: B12218029
M. Wt: 365.2 g/mol
InChI Key: GUUJWDZRDMXJMN-UHFFFAOYSA-N
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Description

3-{[1-(3,4-Dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is a synthetic benzoic acid derivative characterized by a tetrazole ring substituted with a 3,4-dichlorophenyl group, linked via a methoxy bridge to the benzoic acid core. This compound’s structure integrates key pharmacophores: the tetrazole moiety (a bioisostere for carboxylic acids) and halogenated aromatic systems, which are common in pharmaceuticals for enhanced receptor binding and metabolic stability .

Properties

Molecular Formula

C15H10Cl2N4O3

Molecular Weight

365.2 g/mol

IUPAC Name

3-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methoxy]benzoic acid

InChI

InChI=1S/C15H10Cl2N4O3/c16-12-5-4-10(7-13(12)17)21-14(18-19-20-21)8-24-11-3-1-2-9(6-11)15(22)23/h1-7H,8H2,(H,22,23)

InChI Key

GUUJWDZRDMXJMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dichlorophenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Tetrazole to the Benzoic Acid: The tetrazole intermediate is then reacted with 3-hydroxybenzoic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Key Observations:

Halogenation Effects: The 3,4-dichlorophenyl group in the target compound may enhance lipophilicity and receptor affinity relative to mono-halogenated analogs (e.g., 5-chloro-2-methoxy benzoic acid in ). However, this could also increase toxicity risks .

Heterocyclic Diversity: Unlike fluoroquinolone derivatives (e.g., 7-chloro-6-fluoroquinoline carboxylic acid ), the target compound lacks a fused bicyclic system, which may reduce DNA gyrase inhibition but broaden selectivity for other targets.

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